molecular formula C8H5N3O3 B3056652 2(1H)-quinoxalinone, 8-nitro- CAS No. 73148-21-7

2(1H)-quinoxalinone, 8-nitro-

Cat. No. B3056652
CAS RN: 73148-21-7
M. Wt: 191.14 g/mol
InChI Key: QHXOJSHQYLLSHR-UHFFFAOYSA-N
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Description

“2(1H)-quinoxalinone, 8-nitro-” is a chemical compound that belongs to the class of quinolines . It is also known as 8-nitro-2-tetrazol-5-yl-4-oxo-4H-1-benzopyran . This compound is used in various organic transformations due to its diverse reactivity .


Synthesis Analysis

The synthesis of “2(1H)-quinoxalinone, 8-nitro-” involves several steps. The method comprises nitrifying hydroxyacetophenone taken as a starting material with nitric acid to generate a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone . The mixture is then salified using an inorganic base, separated, purified, and then hydrolyzed with an acid to obtain 2-hydroxy-3-nitroacetophenone . A cyclization reaction is carried out on the 2-hydroxy-3-nitroacetophenone and ethyl cyanoformate to generate 8-nitro-2-cyano-4-oxo-4H-1-benzopyran . Finally, the product is reacted with sodium azide to generate the 8-nitro-2-tetrazol-5-yl-4-oxo-4H-1-benzopyran .


Molecular Structure Analysis

The molecular structure of “2(1H)-quinoxalinone, 8-nitro-” is characterized by a variety of spectroscopic methods, including 1H-, 13C-NMR, and HREI-MS . The structure is further supported by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemistry of nitro groups and nitro compounds, such as “2(1H)-quinoxalinone, 8-nitro-”, has been intensively studied . Despite their long history, new reactions and methodologies are still being found today due to the diverse reactivity of the nitro group .

Safety and Hazards

The safety data sheet for “2(1H)-quinoxalinone, 8-nitro-” suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

The importance of nitro chemistry, including compounds like “2(1H)-quinoxalinone, 8-nitro-”, will continue to increase in the future in terms of elaborate synthesis . New reactions and methodologies are still being discovered, which opens up new possibilities for the use of these compounds .

properties

IUPAC Name

8-nitro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-4H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXOJSHQYLLSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348773
Record name 8-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73148-21-7
Record name 8-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloromethyl 2-(trimethylsilyl)ethyl ether (10.0 mL, 56.3 mmol) was added to tetrahydrofuran solution (500 mL) containing a mixture (21.6 g) of the 5-nitroquinoxalin-2-one derivative and the 8-nitroquinoxalin-2-one derivative obtained in the above (1), and then sodium hydride (2.30 g, 60% dispersion in oil, 57.3 mmol) was added thereto under ice-cooling. After the resulting reaction solution was stirred at room temperature for 1.5 hours, aqueous ammonium chloride solution was added thereto, and the mixture was extracted with chloroform. After the organic layer was washed with saturated brine, it was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. To the resulting residue was added 4N hydrogen chloride/1,4-dioxane solution (100 mL), and the solution was stirred at room temperature for 1 hour. After removal of the insolubles by filtration, the filtrate was concentrated in vacuo. The resulting residue was purified by a column chromatography on silica gel to obtain the above 5-nitroquinoxaline-2-one derivative (11.6 g) protected with SEM, as a yellow solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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